molecular formula C19H16N4O2S B4368049 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide

Cat. No. B4368049
M. Wt: 364.4 g/mol
InChI Key: GHHNAPQMIYWKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTA is a heterocyclic compound that contains a triazole ring and a naphthalenesulfonamide moiety.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. However, the effects of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is its high potency and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the structure and function of these molecules. However, one of the limitations of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the potential toxicity of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide needs to be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research on N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide. One area of interest is the development of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide-based drugs for the treatment of cancer, diabetes, and inflammation. Another area of interest is the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide as a tool for studying the structure and function of proteins and enzymes. Additionally, there is potential for the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide in organic electronics and optoelectronics. Further research is needed to fully understand the potential applications of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide and to determine its safety and efficacy.

Scientific Research Applications

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In biochemistry, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been used as a tool to study the structure and function of proteins and enzymes. In materials science, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been studied for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-26(25,18-11-10-16-8-4-5-9-17(16)12-18)22-19-20-14-23(21-19)13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHNAPQMIYWKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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